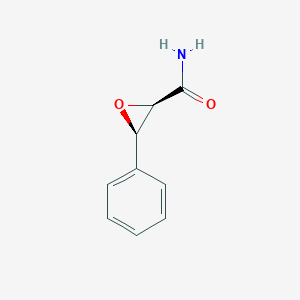

N,N,N-Triethylbenzenaminium chloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aromatic compounds with amine functionalities is well-documented in the provided papers. For instance, a triphenylamine-containing aromatic diamine was synthesized using cesium fluoride-mediated condensation and palladium-catalyzed hydrazine reduction . Another synthesis involved the reaction of 3-nitrobenzoyl phosphoramidic dichloride with tert-butyl amine . These methods highlight the importance of catalysts and specific reagents in the synthesis of complex aromatic compounds, which could be relevant for the synthesis of N,N,N-Triethylbenzenaminium chloride.

Molecular Structure Analysis

The molecular structure of aromatic compounds is often characterized by X-ray crystallography, as seen in the crystal structure analysis of a substituted triethylbenzene and a carbacylamidophosphate . These analyses reveal the presence of hydrogen and halogen bonding, which are crucial for the stability and conformation of the molecules. Such techniques could be applied to determine the molecular structure of N,N,N-Triethylbenzenaminium chloride.

Chemical Reactions Analysis

The papers describe various chemical reactions involving aromatic compounds. For example, the conversion of triamino-trinitrobenzene into trihydroxy-trinitrobenzene by treatment with aqueous sodium hydroxide , and the visible-light-mediated ipso-carboacylation of alkynes . These reactions demonstrate the reactivity of aromatic compounds and the potential for functionalization, which could be relevant for understanding the chemical behavior of N,N,N-Triethylbenzenaminium chloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of aromatic compounds are influenced by their molecular structure. The papers mention properties such as solubility in organic solvents , thermal stability , and the formation of hydrogen bonds . These properties are essential for the practical application of these compounds in various fields. For N,N,N-Triethylbenzenaminium chloride, similar analyses would be required to fully understand its properties.

Applications De Recherche Scientifique

Applications in Flame Retardants and Environmental Fate

N,N,N-Triethylbenzenaminium chloride's role in the development and analysis of novel brominated flame retardants (NBFRs) for use in various consumer goods underscores its significance in enhancing material safety standards. The review by Zuiderveen, Slootweg, and de Boer (2020) highlights the need for further research into the occurrence, environmental fate, and toxicity of NBFRs, including those potentially related to N,N,N-Triethylbenzenaminium chloride derivatives. Their work emphasizes the critical knowledge gaps in our understanding of these chemicals' impacts, urging optimized analytical methods and comprehensive environmental assessments (Zuiderveen et al., 2020).

Advanced Oxidation Processes in Water Treatment

In the context of water treatment, N,N,N-Triethylbenzenaminium chloride could be implicated in the advanced oxidation processes (AOPs) as a precursor or intermediary. Qutob et al. (2022) detailed the degradation of acetaminophen by AOPs, illustrating the potential for such processes to generate by-products with varying biotoxicity levels. Although N,N,N-Triethylbenzenaminium chloride is not directly mentioned, the study's relevance lies in the broader understanding of AOPs' efficiency and safety concerning organic compounds' treatment in aqueous mediums (Qutob et al., 2022).

Insights into Polymeric Material Degradation

Starnes’ (2002) review on the thermal degradation of poly(vinyl chloride) (PVC) presents a foundational perspective on how N,N,N-Triethylbenzenaminium chloride-related research could inform the understanding of polymeric material stability and degradation pathways. While the focus is on PVC, the principles and mechanisms discussed, including the role of chloride ions in the degradation process, are pertinent for a wide range of materials and could guide future studies on improving material lifespan and environmental impact (Starnes, 2002).

Electrochemical Processes for Contaminated Water Treatment

Radjenovic and Sedlak (2015) discuss the challenges and opportunities of electrochemical processes in treating contaminated water, which could be relevant to N,N,N-Triethylbenzenaminium chloride's potential applications. Their review underlines the importance of understanding the electrochemical treatment's efficacy, particularly in relation to the formation of toxic by-products and efficiency losses. This work suggests avenues for optimizing electrochemical methods to minimize environmental and health risks associated with water treatment (Radjenovic & Sedlak, 2015).

Catalytic Transformations and Emerging Catalysts

Blom, Gallego, and Driess (2014) provide an overview of N-heterocyclic silylene (NHSi) complexes in catalysis, showcasing the potential for N,N,N-Triethylbenzenaminium chloride derivatives in novel catalytic processes. Their review marks the emergence of NHSi complexes as a focus of research due to their unique properties and potential applications in various catalytic transformations, paving the way for future investigations into efficient and versatile catalysts (Blom et al., 2014).

Propriétés

IUPAC Name |

triethyl(phenyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N.ClH/c1-4-13(5-2,6-3)12-10-8-7-9-11-12;/h7-11H,4-6H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTMDIORIDZWQN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)C1=CC=CC=C1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

310-24-7 (Parent) | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20995823 | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N,N-Triethylbenzenaminium chloride | |

CAS RN |

7430-15-1 | |

| Record name | Benzenaminium, N,N,N-triethyl-, chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007430151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Triethylanilinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20995823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)

![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)